![molecular formula C12H14N4O2S B5781099 N-(4-ethoxyphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5781099.png)
N-(4-ethoxyphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-ethoxyphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, leading to the formation of urea derivatives. This process has been shown to produce compounds with significant biological activities, including plant growth regulatory effects (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The crystal structure of a related compound, N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, demonstrates the urea scaffold's planarity due to intramolecular N–H···O hydrogen bonds. This configuration contributes to the stability and reactivity of such molecules (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The urea derivatives synthesized through this method exhibit good fungicidal activity against various pathogens, indicating the chemical reactivity and potential application of these compounds in agricultural settings. This reactivity is partly attributed to the molecular structure, which allows for effective interaction with biological targets (Li-Qiao Shi, 2011).
Physical Properties Analysis
The physical properties of these compounds, including crystallization behavior and molecular interactions, have been extensively studied. The crystallographic analysis provides insights into the packing, hydrogen bonding, and π–π stacking interactions, which influence the solubility, stability, and reactivity of the urea derivatives (Hong-Song Zhang et al., 2017).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-18-10-6-4-9(5-7-10)13-11(17)14-12-16-15-8(2)19-12/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLMZHVQFEMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]urea |
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